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Compound of Interest

Compound Name: 5-Chlorothiazolo[5,4-b]pyridine

Cat. No.: B1324408

An In-depth Technical Guide to the Spectroscopic Analysis of 5-Chlorothiazolo[5,4-b]pyridine
Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive analytical framework for the spectroscopic
characterization of 5-Chlorothiazolo[5,4-b]pyridine, a heterocyclic scaffold of significant
interest to researchers in medicinal chemistry and drug development. Due to the scarcity of
published experimental spectra for this specific molecule, this document leverages established
spectroscopic principles and data from analogous structures to present a detailed prediction
and interpretation of its Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic
Resonance (NMR) spectra. Each section outlines a robust analytical protocol and explains the
causality behind the predicted spectral features, offering a self-validating system for
researchers to confirm the molecule's identity and purity. This guide is intended to serve as a
foundational resource for scientists working with this compound and its derivatives.

Introduction

The thiazolo[5,4-b]pyridine core is a privileged heterocyclic scaffold that forms the basis of
numerous compounds investigated for a wide range of therapeutic applications, including as
kinase inhibitors for oncology.[1][2][3] The functionalization of this scaffold allows for the fine-
tuning of its biological activity and pharmacokinetic properties. 5-Chlorothiazolo[5,4-
b]pyridine (CAS 1313726-12-3) is a key intermediate in the synthesis of more complex
derivatives.[3]
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Accurate and unambiguous structural confirmation is the bedrock of chemical and
pharmaceutical research. Spectroscopic techniques such as Mass Spectrometry (MS), Infrared
(IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy are the principal
tools for this purpose. This technical guide provides an in-depth analysis of the expected
spectroscopic signatures of 5-Chlorothiazolo[5,4-b]pyridine. The interpretations herein are
based on first principles and comparative analysis with structurally related molecules, providing
a robust predictive model for experimental verification.

Molecular Structure and Properties

The foundational step in any spectroscopic analysis is a thorough understanding of the
molecule's structure.

e Molecular Formula: CeéHsCIN2S
¢ Molecular Weight: 170.61 g/mol
o |[UPAC Name: 5-chloro-[1][2]thiazolo[5,4-b]pyridine

The structure and IUPAC numbering convention for the heterocyclic system are illustrated
below. This numbering is critical for the correct assignment of NMR signals.

Caption: Molecular structure and IUPAC numbering of 5-Chlorothiazolo[5,4-b]pyridine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule, serving as a powerful tool for confirming its molecular weight and elemental
composition.

Experimental Protocol: Electron lonization (EI-MS)

o Sample Preparation: Introduce a solid sample (typically <1 mg) via a direct insertion probe or
dissolve in a volatile solvent like methanol or dichloromethane for GC-MS analysis.

« lonization: Utilize Electron lonization (El) at a standard energy of 70 eV. This high energy
ensures fragmentation and produces a characteristic, reproducible spectrum.
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e Analysis: Scan a mass range of m/z 40-300 to ensure capture of the molecular ion and all
significant fragment ions.

» Validation: For accurate mass measurement, employ High-Resolution Mass Spectrometry
(HRMS) using ESI-TOF (Electrospray lonization - Time of Flight) to confirm the elemental
formula to within 5 ppm.

Predicted Mass Spectrum

e Molecular lon (M*): The molecular ion peak is expected at m/z 170. Given the aromatic
nature of the fused ring system, this peak should be of significant intensity.

« |sotopic Pattern: A critical diagnostic feature will be the M+2 peak at m/z 172. Due to the
natural abundance of chlorine isotopes (3>Cl: ~75.8%, 3’Cl: ~24.2%), the ratio of the M* peak
(containing 3>Cl) to the M+2 peak (containing 3’Cl) will be approximately 3:1. The presence of
a sulfur atom also contributes a small M+2 peak (~4.4% of M™*), which will slightly augment
the 37Cl signal.

o High-Resolution Mass: The calculated exact mass for CeH33>CIN2S is 169.9705. HRMS
analysis should confirm this value, distinguishing it from other potential elemental
compositions.

Predicted Fragmentation Pathway

The fragmentation of 5-Chlorothiazolo[5,4-b]pyridine under EI conditions is predicted to
proceed through several logical pathways based on the known fragmentation of pyridine and
thiazole heterocycles.[4][5] The primary fragmentation events involve the loss of small, stable
neutral molecules.
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Caption: Predicted EI-MS fragmentation pathway for 5-Chlorothiazolo[5,4-b]pyridine.

o Pathway 1 (Loss of Chlorine): The initial loss of a chlorine radical (Cls) from the molecular ion
would yield a fragment at m/z 135.

o Pathway 2 (Thiazole Ring Cleavage): A characteristic fragmentation of thiazoles involves the
cleavage of the ring. A likely route is the expulsion of a thioisocyanate radical (*<SCN), leading
to a fragment ion at m/z 127/129.

o Pathway 3 (Pyridine Ring Cleavage): Following thiazole ring cleavage, the resulting
chloropyridine fragment can lose hydrogen cyanide (HCN), a classic fragmentation for
pyridine rings, to yield an ion at m/z 85/87.[4]

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a
"fingerprint" based on its functional groups and overall structure.

Experimental Protocol: Attenuated Total Reflectance
(ATR)
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o Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal
(e.g., diamond or germanium).

» Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.
Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm~1
with a resolution of 4 cm~1.

o Background Correction: A background spectrum of the clean, empty ATR crystal must be
acquired and subtracted from the sample spectrum.

Predicted IR Absorption Bands

The predicted IR spectrum is based on characteristic frequencies for aromatic heterocycles and
halogenated compounds.[6][7]

Wavenumber (cm~12) Intensity Assignment
3100 - 3000 Weak Aromatic C-H stretching
) C=N stretching (pyridine and
1600 - 1550 Medium _ _
thiazole rings)
Aromatic C=C ring stretching
1500 - 1400 Strong o
vibrations
) In-plane C-H bending and ring
1350 - 1000 Medium )
breathing modes
850 - 750 Strong Out-of-plane C-H bending
800 - 600 Medium C-S stretching
750 - 550 Medium C-Cl stretching

The region from 1600-1400 cm~* will contain a series of sharp bands characteristic of the fused
aromatic system. The C-ClI stretch is expected in the lower frequency region and confirms the
presence of the halogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR is the most powerful technique for elucidating the precise connectivity and chemical

environment of atoms in a molecule.

Experimental Protocol

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent
(e.g., CDCIs or DMSO-ds). Add a small amount of tetramethylsilane (TMS) as an internal
standard (& 0.00 ppm) if the solvent does not provide a reference signal.

H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical
parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation
delay of 1-2 seconds.

13C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due
to the lower natural abundance and sensitivity of the 13C nucleus, a larger number of scans
(e.g., 1024 or more) and a longer relaxation delay may be required.

Predicted *H NMR Spectrum

The molecule has three aromatic protons (H2, H6, H7). Their chemical shifts are influenced by

the electron-withdrawing effects of the nitrogen atoms and the chlorine atom, as well as the

electronic nature of the fused thiazole ring. The spectrum is predicted in CDCls.

0 ~ 9.0 - 9.2 ppm (singlet, 1H): This downfield signal is assigned to H2. Its proximity to both
the sulfur (S1) and nitrogen (N3) atoms in the electron-deficient thiazole ring results in
significant deshielding. It is expected to be a singlet as it has no adjacent protons.

0 ~ 8.3 - 8.5 ppm (doublet, 1H): This signal is assigned to H6. It is adjacent to the pyridine
nitrogen (N4), which strongly deshields it. It will be split into a doublet by the neighboring H7
proton.

0~ 7.4-7.6 ppm (doublet, 1H): This signal corresponds to H7. It is coupled to H6 and will
therefore appear as a doublet. It is the most upfield of the three protons as it is furthest from
the most electronegative centers.

The coupling constant between H6 and H7 (3JHH) is expected to be in the range of 4-6 Hz,

typical for ortho-coupling in a pyridine ring.
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Predicted *C NMR Spectrum

The molecule has six unique carbon atoms. Their predicted chemical shifts are based on the
known spectrum of pyridine (C2: 150, C3: 124, C4: 136 ppm)[8] and the influence of the fused
thiazole ring and chlorine substituent.

0 ~ 165 - 170 ppm: Assigned to C7a. This is a bridgehead carbon bonded to both a nitrogen
and a sulfur atom, leading to significant deshielding.

e 0~ 155 - 160 ppm: Assigned to C2. This carbon is part of the thiazole ring, bonded to both
S1 and N3, placing it far downfield.

e 0~ 150 - 153 ppm: Assigned to C6. This carbon is alpha to the pyridine nitrogen, resulting in
a chemical shift similar to C2 in pyridine itself.

e 0~ 148 - 152 ppm: Assigned to C5. The carbon atom directly bonded to the electronegative
chlorine atom will be significantly deshielded.

e 0~ 130 - 135 ppm: Assigned to C3a. This is the second bridgehead carbon.

e 0~ 120 - 125 ppm: Assigned to C7. This carbon is beta to the pyridine nitrogen and is
expected to be the most shielded of the aromatic carbons.

Summary of Predicted Spectroscopic Data
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Predicted Value /

Technique Feature .
Observation

MS Molecular lon (M*) m/z 170

) m/z 172 (~33% intensity of m/z
Isotopic Peak (M+2)

170)
Key Fragments m/z 135, 127/129, 85/87
IR Aromatic C-H Stretch 3100 - 3000 cm™1

1600 - 1400 cm~* (multiple

C=C/ C=N Ring Stretches
sharp bands)

C-ClI Stretch 750 - 550 cm~?

1H NMR H2 (thiazole) 09.0-9.2 ppm (s)

H6 (pyridine) 0 8.3-8.5 ppm (d)

H7 (pyridine) 07.4-7.6 ppm (d)

5C NMR C2. C5, C6, CTa 0 > 148 ppm (deshielded

carbons)

0 120 - 135 ppm (shielded

C3a, C7
carbons)

Conclusion

The structural elucidation of 5-Chlorothiazolo[5,4-b]pyridine can be confidently achieved
through a combined spectroscopic approach. The key identifying features are:

e MS: A molecular ion at m/z 170 with a characteristic ~3:1 isotopic pattern at m/z 172.

e IR: A complex fingerprint region (1600-1400 cm~?) for the fused aromatic system and a C-Cl
stretch in the low-frequency region.

e 1H NMR: Three distinct aromatic signals—a downfield singlet (H2) and two coupled doublets
(H6, H7).
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e 13C NMR: Six unique carbon signals with four appearing in the highly deshielded region
(>148 ppm).

This guide provides a robust, predictive framework for the analysis of 5-Chlorothiazolo[5,4-
b]pyridine, enabling researchers to interpret experimental data with a high degree of
confidence and ensuring the scientific integrity of their work.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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